
Cyclopentadecene (E)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadecene (E) is an organic compound with the molecular formula C₁₅H₂₈. It is a cyclic hydrocarbon with a double bond, specifically in the trans configuration, which is denoted by the (E) in its name. This compound is part of the larger family of cycloalkenes and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentadecene (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.
Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.
Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclopentadecanone and other oxygenated compounds.
Reduction: Cyclopentadecane.
Substitution: Allylic bromides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopentadecene (E) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadecane: A saturated hydrocarbon with similar structural features but lacking the double bond.
Cyclohexadecene: Another cyclic alkene with a similar ring size but different chemical properties due to the position and configuration of the double bond.
Cyclododecene: A smaller cyclic alkene with different reactivity and applications.
Uniqueness
Cyclopentadecene (E) is unique due to its specific ring size and the presence of a trans double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes where other similar compounds may not be as effective .
Propiedades
Número CAS |
2146-35-2 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
cyclopentadecene |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |
Clave InChI |
BKUVLGADJFPJRI-OWOJBTEDSA-N |
SMILES isomérico |
C1CCCCCC/C=C/CCCCCC1 |
SMILES canónico |
C1CCCCCCC=CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


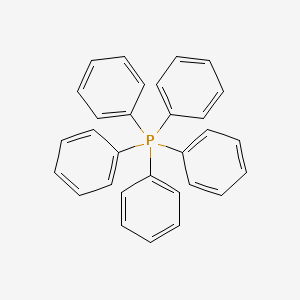
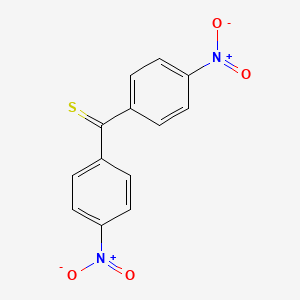
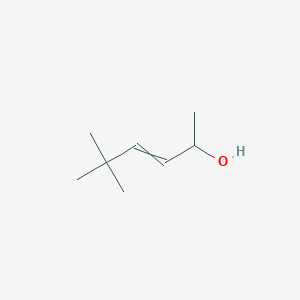
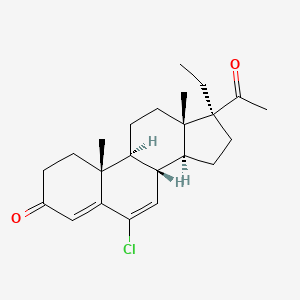
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


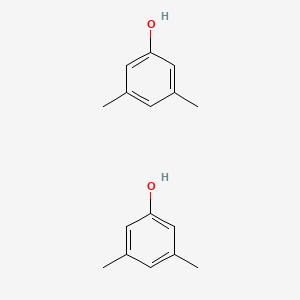
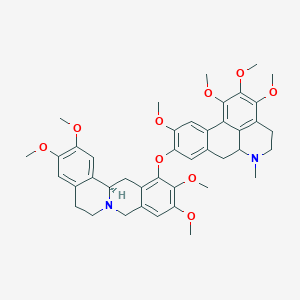
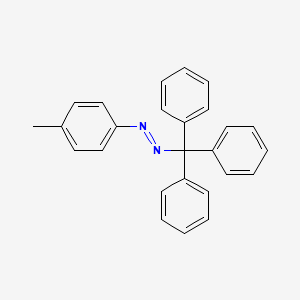
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
